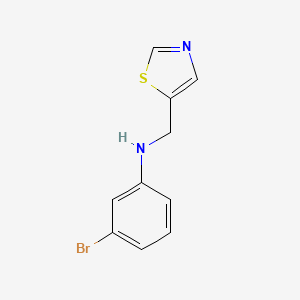

3-bromo-N-(1,3-thiazol-5-ylmethyl)aniline

描述

3-Bromo-N-(1,3-thiazol-5-ylmethyl)aniline is a brominated aniline derivative featuring a 1,3-thiazol-5-ylmethyl substituent on the aniline nitrogen. This compound (CAS: 1339373-75-9, InChIKey: SGZZUVWNZFMLAT-UHFFFAOYSA-N) has a molecular formula of C₁₁H₁₁BrN₂S and a molecular weight of 283.19 g/mol .

属性

分子式 |

C10H9BrN2S |

|---|---|

分子量 |

269.16 g/mol |

IUPAC 名称 |

3-bromo-N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C10H9BrN2S/c11-8-2-1-3-9(4-8)13-6-10-5-12-7-14-10/h1-5,7,13H,6H2 |

InChI 键 |

SGZZUVWNZFMLAT-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)Br)NCC2=CN=CS2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3-bromoaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

化学反应分析

2.1. Substitution Reactions

The bromine atom at position 3 on the aniline ring undergoes nucleophilic aromatic substitution under specific conditions. The thiazole ring’s electron-withdrawing effect may activate the bromine for displacement by nucleophiles like amines, thiols, or hydroxide ions.

-

Conditions : Refluxing ethanol with bases (e.g., K₂CO₃) or polar aprotic solvents (DMF) .

-

Mechanism : The bromine’s ortho/para positions are activated for substitution due to the thiazole’s electron-withdrawing nature.

2.2. Thiazole Ring Reactivity

The thiazole ring itself participates in electrophilic substitution reactions, though its inherent stability limits reactivity. Potential modifications include:

-

Alkylation/Acylation : Reaction with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acetic anhydride) at the nitrogen or sulfur positions .

-

Coordination Chemistry : The thiazole’s nitrogen can act as a ligand in metal complexes, though this is less common in standard organic reactions .

2.3. Aniline Group Modifications

The aniline’s amino group (N-H) undergoes typical transformations:

-

Acetylation : Reaction with acetyl chloride or acetic anhydride to form N-acetyl derivatives .

-

Alkylation : Reaction with alkyl halides (e.g., methyl bromide) in alkaline conditions .

3.1. Solvent Effects

-

Polar aprotic solvents (DMF, DMSO): Favor nucleophilic substitution and condensation reactions.

-

Ethanol/water : Enable thiazole cyclization and substitution under reflux .

3.2. Temperature and pH

-

Heating : Required for condensation (80–100°C) and substitution reactions .

-

Basic conditions : Sodium acetate, carbonate, or triethylamine stabilize intermediates and deprotonate nucleophiles .

Comparison of Structural Variants

Biological Implications of Reactivity

The compound’s reactivity influences its biological activity:

科学研究应用

3-Bromo-N-(1,3-thiazol-5-ylmethyl)aniline has several applications in scientific research:

作用机制

The mechanism of action of 3-bromo-N-(1,3-thiazol-5-ylmethyl)aniline is primarily related to its interaction with biological targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzene Ring

3-Bromo-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline (CAS: 1340303-76-5)

- Molecular Formula : C₁₁H₁₁BrN₂S

- Molecular Weight : 283.19 g/mol

- Key Difference : A methyl group at the 4-position on the benzene ring.

- This derivative shares the same molecular weight as the parent compound due to the methyl substitution balancing the hydrogen count .

4-Bromo-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline (CAS: 1156889-81-4)

- Molecular Formula : C₁₁H₁₁BrN₂S

- Molecular Weight : 283.19 g/mol

- Key Difference : Bromine at the 4-position and a methyl group at the 2-position on the benzene ring.

- Impact : Altered electronic effects due to bromine’s position may influence electrophilic substitution reactivity. The steric hindrance from the 2-methyl group could restrict rotational freedom, affecting binding interactions .

Substituent Variations on the Thiazole Ring

3-Bromo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline (CAS: 1494658-74-0)

- Molecular Formula : C₁₁H₁₁BrN₂S

- Molecular Weight : 283.19 g/mol

- Key Difference : A methyl group at the 4-position on the thiazole ring.

- This variant is priced at $500/250 mg (Aaron Chemicals LLC) .

Replacement of Thiazole with Other Heterocycles

3-Bromo-5-(oxazol-5-yl)aniline (CAS: 1638604-61-1)

- Molecular Formula : C₉H₇BrN₂O

- Molecular Weight : 239.07 g/mol

- Key Difference : Replacement of thiazole with oxazole .

- Impact : The substitution of sulfur with oxygen reduces polarizability and hydrogen-bond acceptor strength, which may diminish interactions with sulfur-seeking enzymes or receptors. The lower molecular weight also suggests reduced steric hindrance .

Substitutions with Non-Heterocyclic Groups

3-Bromo-N-(2-fluorobenzyl)aniline (CAS: 1019577-62-8)

- Molecular Formula : C₁₃H₁₁BrFN

- Molecular Weight : 280.14 g/mol

- Key Difference : A 2-fluorobenzyl group replaces the thiazolylmethyl moiety.

- Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability. However, the absence of a heterocyclic ring limits π-π stacking interactions common in drug-receptor binding .

(S)-3-Bromo-N-(1-phenylethyl)-aniline (CAS: 753483-60-2)

- Molecular Formula : C₁₄H₁₄BrN

- Molecular Weight : 276.17 g/mol

- Key Difference : A chiral 1-phenylethyl group replaces the thiazolylmethyl substituent.

- Impact : The bulky phenylethyl group introduces stereochemical complexity, which could be leveraged in asymmetric synthesis or chiral recognition studies. Priced at $2,000/g , this compound is significantly costlier than thiazole-based analogs .

Structural and Functional Comparison Table

Notes on Discrepancies

- Molecular Formula Inconsistencies : The parent compound’s formula (C₁₁H₁₁BrN₂S) conflicts with theoretical calculations (expected C₁₀H₉BrN₂S). This discrepancy may stem from reporting errors in the evidence or unaccounted structural features .

生物活性

3-Bromo-N-(1,3-thiazol-5-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, supported by relevant data tables and research findings.

Structural Characteristics

The compound features:

- A thiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen.

- An aniline group , which contributes to its reactivity and interaction with biological targets.

- A bromine atom , enhancing binding affinity through halogen bonding.

These components facilitate interactions with various biological targets, including enzymes and receptors, potentially modulating their activity through mechanisms such as hydrogen bonding and π-π interactions.

Biological Activity Overview

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar thiazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Thiazole derivatives have been investigated for their anticancer properties. The structural modifications in compounds like this compound may lead to enhanced cytotoxic effects against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. The following table summarizes key findings from SAR studies relevant to this compound:

Case Studies

- Antimicrobial Efficacy : A study on thiazole derivatives indicated that modifications in the aniline group significantly affected antimicrobial potency. Compounds with non-bulky electron-withdrawing groups showed enhanced activity against Plasmodium falciparum, suggesting that similar modifications could be beneficial for this compound .

- Anticancer Activity : In vitro studies demonstrated that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative with a similar structure showed significant inhibition of cell proliferation in A431 cells, indicating the potential for this compound in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。